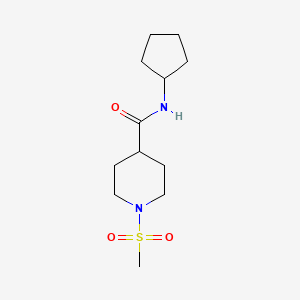![molecular formula C13H17ClN4O5S B5880375 1-[(4-chlorophenyl)sulfonyl]-3-[(methoxy-NNO-azoxy)acetyl]hexahydropyrimidine](/img/structure/B5880375.png)
1-[(4-chlorophenyl)sulfonyl]-3-[(methoxy-NNO-azoxy)acetyl]hexahydropyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-chlorophenyl)sulfonyl]-3-[(methoxy-NNO-azoxy)acetyl]hexahydropyrimidine, commonly known as CPMAH, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the pyrimidine family and is known to have a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of CPMAH is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways involved in inflammation, tumor growth, and viral replication. CPMAH has also been shown to have antioxidant properties, which may contribute to its protective effects against neurodegenerative diseases and cardiovascular diseases.
Biochemical and Physiological Effects:
CPMAH has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation. CPMAH has also been shown to inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and melanoma. In addition, CPMAH has been shown to inhibit the replication of several types of viruses, including HIV and hepatitis C virus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CPMAH is its wide range of potential applications in scientific research. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-viral activities, as well as potential applications in the treatment of neurodegenerative diseases and cardiovascular diseases. However, one of the limitations of CPMAH is its potential toxicity, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on CPMAH. One area of interest is the development of more efficient synthesis methods for this compound, which may lead to increased availability and lower costs. Another area of interest is the development of more potent and selective analogs of CPMAH, which may have improved therapeutic potential. Additionally, further studies are needed to fully understand the mechanism of action of CPMAH and its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of CPMAH involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-(methoxyamino)acrylonitrile in the presence of potassium tert-butoxide. This reaction yields the intermediate 1-[(4-chlorophenyl)sulfonyl]-3-(methoxyamino)acrylonitrile, which is then reacted with hexahydropyrimidine in the presence of sodium methoxide to yield CPMAH.
Wissenschaftliche Forschungsanwendungen
CPMAH has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-viral activities. CPMAH has also been shown to have potential applications in the treatment of neurodegenerative diseases and as a potential therapeutic agent for cardiovascular diseases.
Eigenschaften
IUPAC Name |
(Z)-[2-[3-(4-chlorophenyl)sulfonyl-1,3-diazinan-1-yl]-2-oxoethyl]-methoxyimino-oxidoazanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN4O5S/c1-23-15-18(20)9-13(19)16-7-2-8-17(10-16)24(21,22)12-5-3-11(14)4-6-12/h3-6H,2,7-10H2,1H3/b18-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPQVSYPDMSGQQ-SDXDJHTJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=[N+](CC(=O)N1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=[N+](/CC(=O)N1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)\[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-[(4-chlorophenyl)sulfonyl]tetrahydropyrimidin-1(2H)-yl}-2-[(Z)-methoxy-NNO-azoxy]ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(4-tert-butylphenyl)-4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5880322.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5880324.png)
![N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5880327.png)

![N-({[3-(methylthio)phenyl]amino}carbonothioyl)nicotinamide](/img/structure/B5880343.png)
![N-[2-(acetylamino)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B5880357.png)
![N-{[(3-acetylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5880361.png)
![benzyl [2-(cyclooctylamino)-2-oxoethyl]carbamate](/img/structure/B5880369.png)


![N-(4-{[(3-ethylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5880395.png)